8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Overview
Description
Scientific Research Applications
8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 8-chloroquinoline with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the Friedlander heteroannulation method using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
- 2-(4-Chloro-2-hydroxyphenyl)quinoline-4-carboxylic acid benzylidene-hydrazide
- 4-Hydroxy-2-quinolones
Comparison: Compared to other quinoline derivatives, 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the chloro and hydroxy groups enhances its antimicrobial activity and potential as an anticancer agent .
Properties
IUPAC Name |
8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCJKMPDARDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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